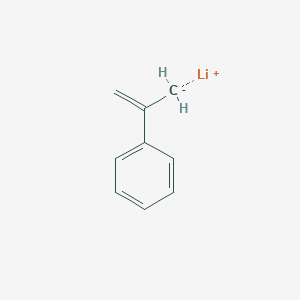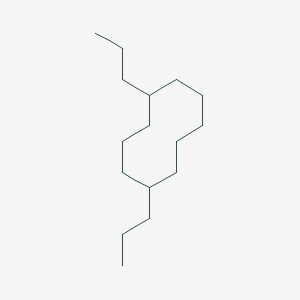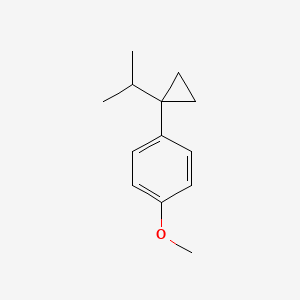
Bis(2-methylpropyl) (trifluoromethyl)propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-methylpropyl) (trifluoromethyl)propanedioate: is an organic compound with the molecular formula C12H19F3O4 It is a derivative of propanedioic acid, featuring two 2-methylpropyl groups and a trifluoromethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-methylpropyl) (trifluoromethyl)propanedioate typically involves esterification reactions. One common method is the reaction of propanedioic acid with 2-methylpropanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: Bis(2-methylpropyl) (trifluoromethyl)propanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters.
Wissenschaftliche Forschungsanwendungen
Chemistry: Bis(2-methylpropyl) (trifluoromethyl)propanedioate is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential as a precursor to bioactive molecules. The trifluoromethyl group is known to influence the pharmacokinetic properties of drugs, making it a valuable moiety in medicinal chemistry.
Medicine: The compound’s derivatives are explored for their potential therapeutic applications. The presence of the trifluoromethyl group can improve the metabolic stability and bioavailability of drug candidates.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Wirkmechanismus
The mechanism of action of bis(2-methylpropyl) (trifluoromethyl)propanedioate involves its interaction with molecular targets through its functional groups. The ester groups can undergo hydrolysis to release active intermediates, while the trifluoromethyl group can modulate the compound’s reactivity and binding affinity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Bis(2-methylpropyl) propanedioate: Lacks the trifluoromethyl group, resulting in different chemical properties.
Bis(2-methylpropyl) (difluoromethyl)propanedioate: Contains a difluoromethyl group instead of a trifluoromethyl group, leading to variations in reactivity and stability.
Bis(2-methylpropyl) (chloromethyl)propanedioate: Features a chloromethyl group, which can undergo different substitution reactions compared to the trifluoromethyl group.
Uniqueness: The presence of the trifluoromethyl group in bis(2-methylpropyl) (trifluoromethyl)propanedioate imparts unique properties such as increased chemical stability, enhanced lipophilicity, and improved pharmacokinetic profiles. These characteristics make it a valuable compound in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
62935-32-4 |
|---|---|
Molekularformel |
C12H19F3O4 |
Molekulargewicht |
284.27 g/mol |
IUPAC-Name |
bis(2-methylpropyl) 2-(trifluoromethyl)propanedioate |
InChI |
InChI=1S/C12H19F3O4/c1-7(2)5-18-10(16)9(12(13,14)15)11(17)19-6-8(3)4/h7-9H,5-6H2,1-4H3 |
InChI-Schlüssel |
AQWNGHVEYQFBQZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)COC(=O)C(C(=O)OCC(C)C)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


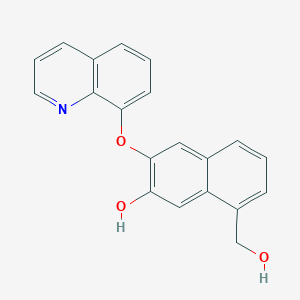


![(E)-but-2-enedioic acid;ethyl 2-methyl-2-[4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]piperazin-1-yl]propanoate](/img/structure/B14496934.png)
![3-[(2,3-Dihydroxypropyl)(phenyl)amino]propanenitrile](/img/structure/B14496937.png)
![2-[2-(3,4-Diethoxyphenyl)ethenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B14496947.png)
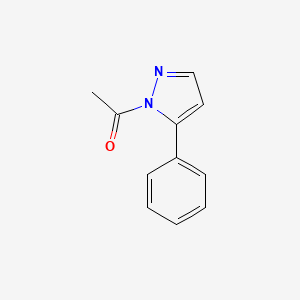
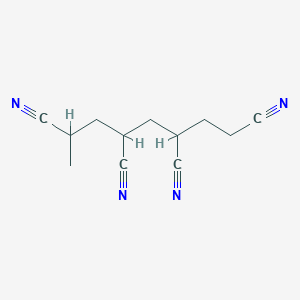
![1a-Methyl-1a,6a-dihydro-6H-indeno[1,2-b]oxiren-6-one](/img/structure/B14496969.png)
